Toceranib phosphate is a receptor tyrosine kinase inhibitor (TKI) developed for veterinary use, primarily in the treatment of canine mast cell tumors. [] It exhibits antitumor and antiangiogenic activity. [] It is structurally similar to Sunitinib, a TKI used in human medicine. [] While not approved for use in humans, Toceranib phosphate serves as a valuable tool in comparative oncology research, aiding in understanding tumor biology and evaluating the therapeutic potential of targeted therapies.
Toceranib phosphate functions by inhibiting multiple receptor tyrosine kinases (RTKs). [] Its primary targets include:
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: